Citric acid-1,5-13C2 is a specifically isotopically labeled form of citric acid, a key organic acid involved in cellular metabolism. The "1,5-13C2" designation indicates that the carbon atoms at positions 1 and 5 of the citric acid molecule have been enriched with the isotope carbon-13 (¹³C). This enrichment allows scientists to trace the fate of citric acid in biological systems using a technique called Isotope Ratio Mass Spectrometry (IRMS) .
One of the primary applications of Citric acid-1,5-13C2 is in metabolic flux analysis . This technique measures the rates of enzymatic reactions within metabolic pathways. By feeding cells or organisms with Citric acid-1,5-13C2 and then analyzing the incorporation of ¹³C into downstream metabolites, researchers can determine the relative activity of different enzymes in the citric acid cycle and other metabolic pathways . This information is crucial for understanding how organisms utilize nutrients for energy production, biosynthesis, and other cellular functions.
Citric acid-1,5-13C2 can also be used to track the flow of carbon through various biological processes. Since the ¹³C label is preserved during many biochemical reactions, researchers can follow the incorporation of ¹³C into different cellular components, such as amino acids, fatty acids, and carbohydrates. This approach helps to elucidate the contribution of the citric acid cycle to various biosynthetic pathways and provides insights into the organism's overall carbon metabolism .
2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid with the chemical formula C6H8O7. This colorless compound is a tricarboxylic acid that naturally occurs in various fruits, particularly citrus fruits like lemons and oranges. It plays a crucial role in the metabolic pathways of all aerobic organisms and is widely recognized for its acidity and preservative properties. The compound has a molecular weight of approximately 192.13 g/mol and exists in both anhydrous and monohydrate forms, with the latter being more common in food applications .
Citric acid is characterized by its three carboxyl groups (-COOH) and one hydroxyl group (-OH), which contribute to its ability to act as a chelating agent, antioxidant, and pH regulator. Its unique structure allows it to form complexes with various metal ions, enhancing its utility in both biological and industrial contexts .
Citric acid-1,5-13C2 acts as a tracer molecule in studies investigating cellular metabolism, particularly the citric acid cycle (also known as the Krebs cycle). The cycle plays a crucial role in energy production within cells. By incorporating the ¹³C isotope at specific positions, scientists can track the incorporation and fate of citric acid within the cycle using mass spectrometry. This allows researchers to study metabolic pathways, identify potential bottlenecks, and understand how different factors influence cellular energy production [].
In biological systems, citric acid serves multiple roles:
Citric acid can be synthesized through various methods:
Citric acid has a wide range of applications across various industries:
Research has shown that citric acid interacts positively with various compounds:
Citric acid shares similarities with several other organic acids but possesses unique characteristics that distinguish it from them:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Malic Acid | C4H6O5 | Found in apples; contributes to sour taste |
Tartaric Acid | C4H6O6 | Commonly found in grapes; used in winemaking |
Lactic Acid | C3H6O3 | Produced during anaerobic respiration; used in food |
Fumaric Acid | C4H4O4 | Involved in the Krebs cycle; used as a food additive |
Citric acid stands out due to its three carboxyl groups that allow for extensive chelation capabilities and its role as a fundamental metabolite across aerobic organisms. Its widespread occurrence in nature, particularly among citrus fruits, further highlights its significance compared to other organic acids .
Corrosive;Irritant